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Galanin (1-30), human -

Galanin (1-30), human

Catalog Number: EVT-8215879
CAS Number:
Molecular Formula: C139H210N42O43
Molecular Weight: 3157.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Galanin (1-30), human, is a neuropeptide composed of 30 amino acids, functioning primarily as an agonist for galanin receptors GalR1 and GalR2. This endogenous peptide plays a significant role in various physiological processes, including endocrine regulation, metabolism, and behavioral responses, influencing appetite, nociception, sleep regulation, cognition, synaptic transmission, and the release of insulin and somatostatin . Its high affinity for galanin receptors (with inhibition constants around 1 nM) underscores its importance in neurobiology .

Source

Galanin (1-30) is synthesized in the human body and is predominantly found in the central and peripheral nervous systems. It is derived from a larger precursor protein through enzymatic cleavage. The peptide's sequence is critical for its biological activity and receptor binding capabilities .

Classification

Galanin (1-30) falls under the category of neuropeptides and is classified based on its receptor interactions as a galanin receptor agonist. It is characterized by its specific amino acid sequence: H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-Asn-Gly-Leu-Thr-Ser-OH .

Synthesis Analysis

Methods

The synthesis of Galanin (1-30) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Step 1: The first amino acid is attached to a resin.
    • Step 2: Subsequent amino acids are added one at a time, with each addition followed by deprotection of the amine group.
    • Step 3: After the full sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
  2. Purity and Yield: The final product typically exhibits a purity greater than 95%, ensuring that it is suitable for research applications .
Molecular Structure Analysis

Structure

The molecular formula of Galanin (1-30) is C139H210N42O43C_{139}H_{210}N_{42}O_{43}, with a molecular weight of approximately 3157.41 g/mol . The structure features various functional groups that contribute to its biological activity.

Data

  • CAS Number: 119418-04-1
  • PubChem Identifier: 16133823
  • InChIKey: CBSXZYWGVAQSHI-RUKUCZSXSA-N
  • Appearance: White solid .
Chemical Reactions Analysis

Reactions

Galanin (1-30) participates in several biochemical reactions within the body, primarily through its interaction with galanin receptors. These interactions can lead to downstream signaling cascades affecting various physiological processes.

Technical Details

Upon binding to GalR1 or GalR2 receptors, Galanin (1-30) can initiate:

  • G-protein coupled receptor signaling pathways.
  • Modulation of intracellular calcium levels.
  • Regulation of neurotransmitter release.

These reactions are crucial for mediating its effects on neurotransmission and endocrine functions .

Mechanism of Action

Process

The mechanism of action for Galanin (1-30) involves binding to specific galanin receptors located throughout the central nervous system and peripheral tissues. This binding activates G-proteins that subsequently influence various signaling pathways.

Data

Research indicates that Galanin (1-30) modulates:

  • Neurotransmitter release (e.g., dopamine, norepinephrine).
  • Hormonal secretion from endocrine glands.
  • Pain perception pathways, contributing to both analgesic and hyperalgesic effects depending on context .
Physical and Chemical Properties Analysis

Physical Properties

Galanin (1-30) is characterized by:

  • Solubility: Soluble in water at concentrations up to 1 mg/ml.
  • Storage Conditions: Recommended storage at -20°C for long-term stability; in solvent at -80°C .

Chemical Properties

The chemical stability of Galanin (1-30) under physiological conditions allows it to function effectively as a signaling molecule. Its structural integrity is essential for maintaining receptor affinity and biological activity.

Applications

Scientific Uses

Galanin (1-30) has several applications in scientific research, including:

  • Neuroscience Studies: Investigating its role in neurodegenerative diseases such as Alzheimer's disease.
  • Endocrine Research: Exploring its effects on insulin secretion and metabolic regulation.
  • Pain Research: Understanding its dual role in nociception and potential therapeutic applications for pain management .
Molecular Characterization and Structural Dynamics of Galanin (1-30), human

Sequence-Specific Conformational Analysis in Aqueous and Membrane-Mimetic Environments

Galanin (1-30), human (UniProt ID: P22466), is a 30-amino acid neuropeptide with the primary sequence GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS. Biophysical studies demonstrate that its structural dynamics are highly environment-dependent. In aqueous solutions (150 mM KCl, pH 4), nuclear magnetic resonance spectroscopy reveals a predominantly disordered conformation with nascent helical structures between residues 3–11. This region forms a hydrophobic core (Leu⁶–Leu¹¹) stabilized by transient hydrogen bonds, while residues 14–18 and 22–30 populate the α-helical region of Ramachandran space without stable secondary structures [6]. The peptide remains strictly monomeric under physiological conditions, critical for receptor interactions [6].

In membrane-mimetic environments (e.g., micelles, lipid bilayers), galanin undergoes significant conformational restructuring. Circular dichroism spectra show a 40–50% increase in α-helicity, with residues 4–11 adopting a stable amphipathic helix. This structural shift is driven by hydrophobic interactions between Leu⁶, Leu¹¹, and Tyr⁹ and membrane lipids, positioning the N-terminus for receptor engagement [10] [8]. Molecular dynamics simulations further indicate that the helix is stabilized by:

  • Salt bridges: Arg¹⁵–Asp²⁰
  • Hydrophobic clustering: Tyr⁹/Trp²/Leu¹⁰
  • Reduced solvent exposure of residues 1–16 [1] [10].

Table 1: Conformational Features of Galanin (1-30) in Different Environments

EnvironmentDominant Secondary StructureStabilizing ForcesKey Residues Involved
AqueousNascent helix (3–11), disordered C-terminusTransient H-bonds, hydrophobic clustering (6–11)Leu⁶, Leu¹¹, Tyr⁹
Membrane-mimeticStable α-helix (4–11), partial β-turn (13–15)Hydrophobic embedding, salt bridgesTrp², Tyr⁹, Arg¹⁵, Asp²⁰

Role of N-Terminal Domains in Receptor Binding and Activation Mechanisms

The N-terminal segment (residues 1–16) is the primary pharmacophore for galanin receptor (GALR) activation. Alanine scanning mutagenesis identifies Trp², Tyr⁹, Gly¹², and Asn⁵ as indispensable for receptor binding, with Trp²Ala mutation abolishing >90% of activity at GALR1 and GALR2 [5] [8]. Cryo-electron microscopy structures of galanin-bound GALR1 and GALR2 reveal a unique binding topology: the N-terminal helix lies parallel to the membrane plane, anchored superficially in the receptor’s extracellular vestibule. This contrasts with deep helical cavity penetration seen in other neuropeptide-GPCR complexes (e.g., opioids, endothelin) [8]. Key interactions include:

  • GALR1: Hydrogen bonding between Trp² and Ser²⁸¹/⁷.³¹, and π-stacking of Tyr⁹ with Phe²⁸²/⁷.³² in transmembrane helix 7 (TM7) [8].
  • GALR2: Hydrophobic packing of Tyr⁹ against Val¹⁹³/⁵.⁴² and Phe¹⁹⁴/⁵.⁴³ in TM5 [1] [8].

Table 2: N-Terminal Residue Interactions with Galanin Receptors

ResidueFunctionGALR1 InteractionGALR2 Interaction
Gly¹Binding selectivityDirect contact with TM1Weaker TM1 interaction
Trp²Agonist potencyH-bond with Ser²⁸¹, π-stacking with Phe²⁸²Hydrophobic packing with Ile¹⁰⁵/³.³²
Tyr⁹Receptor activationInsertion into helical cavityCoordination with Val¹⁹³/Phe¹⁹⁴
Gly¹²Conformational flexibilityECL2 positioningECL1/ECL2 stabilization

This binding mode functions as an allosteric-like agonist: galanin binding disrupts the Na⁺-binding site in GALR2 via TM2/TM3 displacement, enabling G protein coupling without deep receptor penetration [1] [8]. Differential N-terminal interactions also explain receptor-subtype selectivity. Gly¹ is critical for GALR1 selectivity, as its removal impairs GALR1 binding (Kd increase >100-fold) but not GALR2 binding [3] [5]. Positive allosteric modulators (PAMs) targeting GALR2 bind Pocket III (ECL2–TM3 interface), enhancing galanin’s N-terminal engagement [1].

C-Terminal Fragment Interactions with Proteolytic Stability and Innate Immune Functions

The C-terminal region (residues 17–30) adopts a dynamic, disordered conformation that influences proteolytic stability and non-receptor-mediated functions. In vitro degradation assays show rapid cleavage (t½ <10 min) at Arg²³–Ser²⁴ and Ser²⁶–Asp²⁷ by endopeptidases, limiting bioavailability [1]. This susceptibility arises from:

  • Lack of stabilizing secondary structures
  • Exposed cleavage motifs: RSF²³SD, KNG²⁶LT [1]

Despite minimal receptor-binding contributions, the C-terminus modulates innate immunity. During enteric pathogen infection (e.g., Salmonella, EHEC), galanin secretion increases 5-fold, and its C-terminal domain activates NF-κB-dependent transcription of GALR1 in intestinal epithelia. This upregulation amplifies Cl secretion, exacerbating secretory diarrhea [4]. Zinc ion (Zn²⁺) binding to His²⁰ and Asp²⁷ in this region enables allosteric modulation of GALR1, suppressing cAMP accumulation during inflammation [8] [4].

Table 3: Functional Roles of Galanin Domains

DomainResiduesReceptor-Independent FunctionsReceptor Modulation
N-terminal1–16NonePrimary binding site for GALR1/GALR2; Trp²/Tyr⁹ essential for activation
C-terminal17–30Zn²⁺ coordination (His²⁰, Asp²⁷), NF-κB activation during infectionEnhances GALR1 expression; stabilizes membrane association

Biophysical Techniques for Structural Elucidation: Nuclear Magnetic Resonance, Circular Dichroism, and Cryo-Electron Microscopy Applications

Nuclear Magnetic Resonance (NMR): Solution-state NMR (500–900 MHz) resolved residue-specific dynamics in galanin. At 33°C, nuclear Overhauser effect spectroscopy (NOESY) identified sequential NH–NH and CβH–NH connectivities for residues 3–11, confirming nascent helicity. At 3°C, enhanced α-helical propensity was observed due to slowed molecular tumbling [6]. Distance constraints from NOESY cross-peaks enabled computational modeling of the membrane-bound state, predicting helical bending at Pro¹³ [6] [10].

Circular Dichroism (CD): Far-UV CD spectra (190–250 nm) quantified environment-dependent secondary structures. In aqueous buffer, galanin exhibits minima at 200 nm (random coil) and 222 nm (partial helicity, ∼25%). In SDS micelles, ellipticity at 222 nm increases by 40–50%, confirming helix stabilization. Thermal denaturation studies (20–90°C) showed reversible unfolding with Tm = 45°C in membranes, indicating marginal stability [10].

Cryo-Electron Microscopy (Cryo-EM): Single-particle cryo-EM at 2.6–2.7 Å resolution resolved galanin-bound GALR1–Gi and GALR2–Gq complexes. Galanin was visualized as a continuous density spanning ECL1–ECL3, with residues 1–17 resolved in GALR1 and 1–13 in GALR2. Techniques included:

  • ScFv16 stabilization of GALR1-Gi complex
  • NanoBiT tethering for GALR2-Gq chimera [8]These structures revealed the horizontal binding pose and allosteric Na⁺-displacement mechanism.

Table 4: Biophysical Techniques Applied to Galanin Characterization

TechniqueResolution/Data TypeKey FindingsLimitations
Solution NMRResidue-specific dynamicsNascent helicity (3–11), disorder at C-terminusLimited to small proteins; ambiguous assignments in flexible regions
Circular DichroismSecondary structure quantification25% helicity in water; 50% in membranesNo atomic-level details; overlapping spectral signatures
Cryo-EM2.6–2.7 Å global resolutionReceptor-bound pose, G protein interfacesRequires stable complexes; N-terminal bias in density maps

Integrated approaches: Cryo-EM models validated molecular dynamics simulations of galanin–GALR2, confirming Tyr⁹ insertion into the TM3–TM5 pocket. NMR-derived membrane-bound structures aligned with computational docking in GALR homology models [1] [8]. Synchrotron radiation CD further correlated helicity with bioactivity, showing that helix-disrupting mutations (e.g., Pro¹³Ala) reduce cAMP inhibition potency by 100-fold [10].

Properties

Product Name

Galanin (1-30), human

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[6-amino-1-[[4-amino-1-[[2-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C139H210N42O43

Molecular Weight

3157.4 g/mol

InChI

InChI=1S/C139H210N42O43/c1-65(2)38-84(165-121(206)86(40-67(5)6)166-123(208)88(43-75-31-33-79(188)34-32-75)161-106(193)55-151-114(199)70(11)157-131(216)97(59-182)175-127(212)95(49-104(144)191)170-122(207)87(41-68(7)8)173-136(221)112(72(13)186)180-130(215)90(159-105(192)51-141)44-76-52-150-81-27-19-18-26-80(76)81)116(201)154-58-109(196)181-37-23-30-101(181)134(219)172-91(45-77-53-147-63-155-77)120(205)158-71(12)115(200)178-111(69(9)10)135(220)153-57-108(195)162-94(48-103(143)190)126(211)168-92(46-78-54-148-64-156-78)125(210)164-83(29-22-36-149-139(145)146)119(204)174-98(60-183)132(217)167-89(42-74-24-16-15-17-25-74)124(209)176-99(61-184)133(218)171-96(50-110(197)198)128(213)163-82(28-20-21-35-140)118(203)169-93(47-102(142)189)117(202)152-56-107(194)160-85(39-66(3)4)129(214)179-113(73(14)187)137(222)177-100(62-185)138(223)224/h15-19,24-27,31-34,52-54,63-73,82-101,111-113,150,182-188H,20-23,28-30,35-51,55-62,140-141H2,1-14H3,(H2,142,189)(H2,143,190)(H2,144,191)(H,147,155)(H,148,156)(H,151,199)(H,152,202)(H,153,220)(H,154,201)(H,157,216)(H,158,205)(H,159,192)(H,160,194)(H,161,193)(H,162,195)(H,163,213)(H,164,210)(H,165,206)(H,166,208)(H,167,217)(H,168,211)(H,169,203)(H,170,207)(H,171,218)(H,172,219)(H,173,221)(H,174,204)(H,175,212)(H,176,209)(H,177,222)(H,178,200)(H,179,214)(H,180,215)(H,197,198)(H,223,224)(H4,145,146,149)

InChI Key

CBSXZYWGVAQSHI-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN

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